molecular formula C9H18O2 B6205201 (1-methoxy-3,3-dimethylcyclopentyl)methanol CAS No. 2731010-99-2

(1-methoxy-3,3-dimethylcyclopentyl)methanol

Cat. No.: B6205201
CAS No.: 2731010-99-2
M. Wt: 158.2
InChI Key:
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Description

(1-methoxy-3,3-dimethylcyclopentyl)methanol is an organic compound with the molecular formula C9H18O2 It is a cyclopentane derivative with a methoxy group and a hydroxymethyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methoxy-3,3-dimethylcyclopentyl)methanol typically involves the reaction of 3,3-dimethylcyclopentanol with methanol in the presence of an acid catalyst. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the formation of the methoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-methoxy-3,3-dimethylcyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (1-methoxy-3,3-dimethylcyclopentyl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-methoxy-3,3-dimethylcyclopentyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-methoxy-3,3-dimethylcyclopentyl)methanol involves its interaction with specific molecular targets. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-methoxy-3,3-dimethylcyclopentyl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (1-methoxy-3,3-dimethylcyclopentyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(1-methoxy-3,3-dimethylcyclopentyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

2731010-99-2

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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